2-(Bromomethyl)-1-chloro-4-methoxybenzene
Overview
Description
The compound "2-(Bromomethyl)-1-chloro-4-methoxybenzene" is a halogenated methoxybenzene, which is a class of compounds that have been identified in various environmental samples. These compounds are not typically produced in large technical quantities but are ubiquitous in the environment due to their mixed biogenic and anthropogenic origins .
Synthesis Analysis
The synthesis of halomethylbenzenes, such as "2-(Bromomethyl)-1-chloro-4-methoxy
Scientific Research Applications
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Synthesis of Block Copolymers
- Field : Polymer Chemistry
- Application : Synthesis of poly (styrene-b-methyl methacrylate) block copolymers .
- Method : The process involves the reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene using a RAFT-macro agent . For this purpose, 4-bromomethyl benzoyl chloride was obtained using 4-methylbenzoyl chloride and N-bromosuccinimide .
- Results : The primary parameters, such as concentration and time, that affect the reaction were evaluated. The products were characterized by FT-IR, 1 H-NMR, GPC, and TGA .
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[3+2] Annulation
- Field : Organic Chemistry
- Application : A radical chain addition of allyl bromides to alkenylcyclopropanes resulted in [3+2] annulation to give 2-bromomethyl-alkenylcyclopentanes .
- Method : This reaction involves two kinetically fast radical reactions, cyclopropylcarbinyl radical-ring-opening and 5-exo-radical cyclization, preceded by the β-fragmentation .
- Results : The reaction yielded 2-bromomethyl-alkenylcyclopentanes in good yields .
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Bromomethylation of Thiols
- Field : Organic Chemistry
- Application : Bromomethylation of thiols to produce bromomethyl sulfides .
- Method : This process involves the use of paraformaldehyde and HBr/AcOH for the bromomethylation of thiols . The preparation of structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability .
- Results : The bromomethylation of thiols has been shown to be an efficient method for the preparation of bromomethyl sulfides, which are useful building blocks in organic synthesis .
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Bromothymol Blue
- Field : Analytical Chemistry
- Application : Bromothymol blue is a pH indicator commonly used in applications that require measuring substances with a relatively neutral pH (near 7) .
- Method : It is typically sold in solid form as the sodium salt of the acid indicator .
- Results : Bromothymol blue acts as a weak acid in solution and can thus be in protonated or deprotonated form, appearing yellow or blue, respectively .
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Synthesis of Vicinal Haloethers
- Field : Organic Chemistry
- Application : Synthesis of two novel vicinal haloethers bearing a malononitrile group, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-iodo-2-(methoxy(phenyl)methyl)malononitrile .
- Method : This process involves the difunctionalization of olefins, a strategy for rapidly increasing molecular complexity from abundant and cheap feedstock . The final products indicate that methanol not only acts as solvent but also participates in and dominates the reaction result .
- Results : The synthesized compounds are verified to be novel compounds and to possess the potential to be building blocks in organic synthesis by easy conversion into amounts of useful functional derivatives via intermolecular or intramolecular nucleophilic substitution of halogens .
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(2-Bromoethyl) Ethyl Ether
- Field : Synthetic Chemistry
- Application : (2-Bromoethyl) ethyl ether is a chemical compound used in various chemical syntheses .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
- Results : The outcomes obtained would also depend on the particular synthesis being performed .
Safety And Hazards
properties
IUPAC Name |
2-(bromomethyl)-1-chloro-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKLXXBWQJOXKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40499979 | |
Record name | 2-(Bromomethyl)-1-chloro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-1-chloro-4-methoxybenzene | |
CAS RN |
3771-13-9 | |
Record name | 2-(Bromomethyl)-1-chloro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40499979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-1-chloro-4-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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